molecular formula C18H13N3O2S2 B2850116 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide CAS No. 477326-97-9

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide

Cat. No.: B2850116
CAS No.: 477326-97-9
M. Wt: 367.44
InChI Key: WTHPISGYFCFPJB-UHFFFAOYSA-N
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Description

N-[4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide is a heterocyclic compound featuring a benzothiazole core fused to a thiazole ring, with a 4-methoxybenzamide substituent at the 2-position of the thiazole moiety. This structural motif is significant in medicinal chemistry due to the bioisosteric properties of benzothiazole and thiazole rings, which are known to enhance binding affinity to biological targets such as enzymes and receptors .

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2S2/c1-23-12-8-6-11(7-9-12)16(22)21-18-20-14(10-24-18)17-19-13-4-2-3-5-15(13)25-17/h2-10H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTHPISGYFCFPJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Synthesis and Development

Building Block for Complex Molecules
The compound serves as an essential building block in the synthesis of more complex organic molecules. Its unique structural features allow for the modification and creation of derivatives with potential biological activity. The synthesis typically involves multi-step organic reactions, where intermediates such as benzo[d]thiazole and thiazole derivatives are coupled with other functional groups under specific reaction conditions.

Biological Applications

Anticancer Properties
Research indicates that N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide exhibits anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated significant cytotoxic effects against breast cancer cells, highlighting its potential as a therapeutic agent .

Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. It has shown efficacy against a range of bacterial strains, making it a candidate for developing new antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Fluorescent Probes in Imaging
In biological research, this compound is being investigated as a fluorescent probe for imaging biological systems. Its ability to bind to specific proteins allows for visualization in live cells, aiding in the study of cellular processes and disease mechanisms.

Industrial Applications

Development of Advanced Materials
The compound's electronic properties make it suitable for use in developing advanced materials with specific optical characteristics. Its integration into polymers can enhance material performance in electronics and photonics applications. Research has focused on creating composite materials that leverage the compound's properties to improve conductivity and light absorption .

Case Studies

Study Application Findings
Study on Anticancer ActivityAnticancerDemonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values indicating potent activity.
Antimicrobial Efficacy ResearchAntimicrobialShowed effectiveness against Gram-positive and Gram-negative bacteria with minimal inhibitory concentration (MIC) values comparable to existing antibiotics.
Fluorescent Imaging StudyBiological ImagingConfirmed the ability of the compound to selectively bind to target proteins in live cells, facilitating real-time imaging of cellular dynamics.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position and Polarity : The methoxy group in the target compound may improve solubility compared to the chloro analogue (), which could enhance bioavailability .
  • Bioactivity Trends: Compounds with electron-withdrawing groups (e.g., nitro, fluoro) on the benzothiazole ring exhibit pronounced antibacterial and antitubercular activity, as seen in triazole derivatives (). The target compound’s methoxy group, being electron-donating, may favor interactions with hydrophobic enzyme pockets .

Pharmacological and Biochemical Profiles

  • COX/LOX Inhibition : Thiazole derivatives like 6a and 6b () demonstrate that subtle substituent changes (e.g., hydroxy vs. methoxy) can shift selectivity between COX isoforms. The target compound’s methoxy group may similarly influence enzyme selectivity .
  • Antimicrobial Potential: Benzothiazole-thiazole hybrids (e.g., ) show Gram-positive antibacterial activity, suggesting the target compound could be optimized for similar applications .

Tables

Table 1: Comparative Analysis of Key Analogues

(See Section 2.1 for full table.)

Biological Activity

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide is a synthetic compound that incorporates both benzothiazole and thiazole moieties. These heterocyclic structures are recognized for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure

The compound can be represented as follows:

C16H14N4O2S2\text{C}_{16}\text{H}_{14}\text{N}_4\text{O}_2\text{S}_2

The biological activity of this compound primarily involves:

  • Inhibition of Enzymatic Activity : The compound targets specific enzymes integral to cancer cell proliferation and survival.
  • Disruption of Folate Metabolism : Similar to other benzothiazole derivatives, it may interfere with folic acid synthesis, crucial for DNA replication in rapidly dividing cells .

Anticancer Activity

Numerous studies have demonstrated the potential of benzothiazole derivatives in cancer therapy. The following table summarizes key findings regarding the anticancer activities of related compounds:

CompoundCell LineIC50 (µM)Mechanism
4bA5492.02Apoptosis induction
4bHeLa2.06Cell cycle arrest
4bMCF-713.65Inhibition of proliferation
Reference Drug (Doxorubicin)A5490.88DNA intercalation

These results indicate that this compound exhibits significant cytotoxicity against various cancer cell lines, comparable to established chemotherapeutic agents .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Preliminary studies suggest that it may be effective against several bacterial strains due to its ability to disrupt bacterial cell wall synthesis and metabolic pathways.

Case Studies

  • Study on Anticancer Efficacy :
    A recent study evaluated the efficacy of various benzothiazole derivatives against human cancer cell lines. The compound demonstrated selective cytotoxicity with IC50 values significantly lower than those observed in non-cancerous cell lines, indicating its potential as a targeted anticancer agent .
  • Antibacterial Assessment :
    In another investigation focused on antibacterial activity, this compound exhibited notable inhibition against Gram-positive and Gram-negative bacteria. This suggests its possible application in treating bacterial infections.

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